Quinolin-6(2H)-one

Description

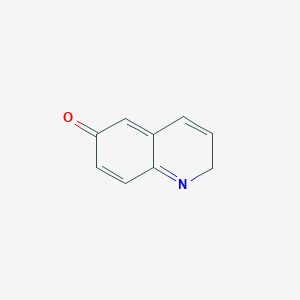

Quinolin-6(2H)-one is a bicyclic heterocyclic compound characterized by a fused benzene and pyridinone ring system. Its core structure (C₉H₇NO) features a ketone group at position 2 and a hydroxyl group at position 6, rendering it a versatile scaffold for pharmaceutical and materials science applications .

Properties

CAS No. |

189103-21-7 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2H-quinolin-6-one |

InChI |

InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-4,6H,5H2 |

InChI Key |

LLSHOYIWBZFPKQ-UHFFFAOYSA-N |

SMILES |

C1C=CC2=CC(=O)C=CC2=N1 |

Canonical SMILES |

C1C=CC2=CC(=O)C=CC2=N1 |

Synonyms |

6(2H)-Quinolinone(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Theoretical Insights

Comparison with Structural Analogs

Quinolin-6(2H)-one derivatives exhibit diverse properties based on substituents and ring modifications. Below is a comparative analysis of key analogs:

Structural and Substituent Variations

Key Observations :

- Halogen Substitution: Chloro and fluoro groups (e.g., 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one) enhance electrophilicity, facilitating nucleophilic reactions .

- Hydroxy and Nitro Groups: 6-Chloro-4-hydroxyquinolin-2(1H)-one exhibits high thermal stability (melting point >300°C), attributed to hydrogen bonding .

Physicochemical and Electronic Properties

*Estimated values based on substituent effects.

Key Findings :

- Electron-Withdrawing Groups (EWGs): Nitro and chloro groups reduce HOMO-LUMO gaps (e.g., 4-Chloro-6-nitroquinolin-2(1H)-one: Δ ~3.98 eV), increasing reactivity .

- Hydrogen Bonding: Hydroxy groups enhance solubility and intermolecular interactions, as seen in 6-Chloro-4-hydroxyquinolin-2(1H)-one .

Key Trends :

- Catalytic Methods: Palladium catalysts (e.g., Pd(OAc)₂) improve yields in pyrano-quinoline syntheses .

- Photochemical Routes: Aryl azides enable efficient access to indoloquinolinones via 6π-electrocyclic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.